molecular formula C17H25NO7 B12422326 N-Oxide monocrotaline-d4

N-Oxide monocrotaline-d4

Cat. No.: B12422326
M. Wt: 359.4 g/mol
InChI Key: KJGUHTKPGCKYIR-RPCDPJBVSA-N
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Description

N-Oxide monocrotaline-d4 is a deuterium-labeled derivative of monocrotaline N-oxide. Monocrotaline N-oxide is a pyrrolizidine alkaloid that is known for its hepatotoxic and carcinogenic properties. It is extracted from the plant Crotalaria grahamiana, which is found in South India and parts of Kenya .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-oxide monocrotaline-d4 involves the oxidation of monocrotaline using specific oxidizing agents. One common method involves the use of urea hydrogen peroxide in the presence of methyltrioxorhenium as a catalyst. The reaction is carried out in methanol at room temperature, followed by the addition of sodium thiosulfate to destroy excess hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-oxide monocrotaline-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-oxide monocrotaline-d4 has several scientific research applications:

Mechanism of Action

N-oxide monocrotaline-d4 exerts its effects through the formation of reactive pyrrolic metabolites. These metabolites can form DNA adducts, leading to DNA-DNA and DNA-protein cross-links. The compound is metabolized by cytochrome P-450 enzymes in the liver, which oxidize the double bond in the necine base, resulting in the formation of the reactive pyrrolic compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical chemistry for tracing and quantification studies. The deuterium atoms provide a distinct mass difference, allowing for precise detection using mass spectrometry .

Properties

Molecular Formula

C17H25NO7

Molecular Weight

359.4 g/mol

IUPAC Name

(1R,4R,5R,6R,16R)-9,9,12,12-tetradeuterio-5,6-dihydroxy-4,5,6,16-tetramethyl-13-oxido-2,8-dioxa-13-azoniatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione

InChI

InChI=1S/C17H25NO7/c1-10-13(19)25-12-6-8-18(23)7-5-11(15(12,18)2)9-24-14(20)17(4,22)16(10,3)21/h5,10,12,21-22H,6-9H2,1-4H3/t10-,12+,15+,16+,17-,18?/m0/s1/i7D2,9D2

InChI Key

KJGUHTKPGCKYIR-RPCDPJBVSA-N

Isomeric SMILES

[2H]C1(C=C2[C@]3([N+]1(CC[C@H]3OC(=O)[C@@H]([C@@]([C@@](C(=O)OC2([2H])[2H])(C)O)(C)O)C)[O-])C)[2H]

Canonical SMILES

CC1C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C(C1(C)O)(C)O)C)[O-]

Origin of Product

United States

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